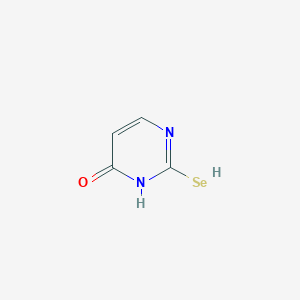

2-selanyl-1H-pyrimidin-6-one

Description

Properties

IUPAC Name |

2-selanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXVPIDNNNKQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)[SeH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(NC1=O)[SeH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via S<sub>N</sub>Ar Reactions

The S<sub>N</sub>Ar reaction between halogenated pyrimidinones and selenols represents a direct method for introducing selenium at the C2 position. For example, 2-chloro-1H-pyrimidin-6-one undergoes substitution with phenylselenol (PhSeH) generated in situ from diphenyl diselenide (Ph<sub>2</sub>Se<sub>2</sub>) and reducing agents such as hypophosphorous acid (H<sub>3</sub>PO<sub>2</sub>) or sodium borohydride (NaBH<sub>4</sub>). The reaction typically proceeds in polar aprotic solvents (e.g., DMF or i-PrOH) at temperatures ranging from 50–60°C, yielding 2-selanyl derivatives in up to 87% efficiency.

Key Reaction Conditions:

-

Solvent: i-PrOH or DMF

-

Temperature: 50–60°C

-

Catalyst: None required; selenol acts as nucleophile

A notable challenge is the competing substitution at other positions. For instance, in 2,6-dichloropurine derivatives, the C6 position is preferentially substituted over C2 due to electronic effects. This selectivity underscores the importance of substrate design when targeting 2-selanyl products.

Conversion of Pyrimidinethiones to Selenones

Thione-to-Selenone Transformation

A robust method involves treating 2-thioxo-1H-pyrimidin-6-one derivatives with hydrogen selenide (H<sub>2</sub>Se) gas under controlled conditions. This approach capitalizes on the higher nucleophilicity of selenium compared to sulfur, enabling displacement of the thione group.

Procedure:

-

Substrate Preparation: 1,6-Diaryl-4-methyl-2-thioxo-pyrimidin-6-ones are synthesized via condensation of benzoylacetone derivatives with thiourea.

-

Selenation: The thione is treated with H<sub>2</sub>Se gas at 140°C for 6 hours, yielding 2-selanyl products.

-

Workup: The crude product is purified via column chromatography (toluene/EtOAc).

Data Table: Thione-to-Selenone Conversion

| Entry | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 1-Phenyl-4-methyl-6-thione | H<sub>2</sub>Se, 140°C, 6 h | 78 |

| 2 | 1-(4-Cl-C<sub>6</sub>H<sub>4</sub>)-6-thione | H<sub>2</sub>Se, 140°C, 6 h | 65 |

This method is limited by the toxicity of H<sub>2</sub>Se and requires stringent safety measures.

Electrochemical Selenylation

Radical Cross-Coupling Approach

Electrochemical methods offer a regioselective and mild alternative. Pyrazolo[1,5-a]pyrimidines undergo C(sp<sup>2</sup>)-H bond selenylation at room temperature using KSeCN as the selenium source. While this study focuses on pyrazolo-pyrimidines, the methodology is adaptable to 1H-pyrimidin-6-one scaffolds.

Experimental Setup:

-

Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF<sub>6</sub>)

-

Solvent System: Acetonitrile (MeCN)/H<sub>2</sub>O (4:1)

-

Current Density: 10 mA/cm<sup>2</sup>

-

Reaction Time: 12 hours

The mechanism involves generation of selenyl radicals (SeCN- ), which abstract hydrogen from the substrate, followed by radical recombination. This method avoids stoichiometric oxidants and achieves yields up to 75%.

Comparative Analysis of Methods

Efficiency and Practicality

Chemical Reactions Analysis

Types of Reactions

2-selanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with various functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products

Oxidation: Selenoxide and selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

2-selanyl-1H-pyrimidin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-selanyl-1H-pyrimidin-6-one involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which play a role in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with nucleic acids, potentially affecting DNA and RNA synthesis and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Key Observations:

Electronic Effects: The selanyl group in this compound is more polarizable than oxygen or nitrogen substituents, which may increase its capacity for charge transfer interactions or catalytic activity. This contrasts with the electron-donating amino group in 2-amino-6-hydrazinyl-1H-pyrimidin-4-one, which enhances nucleophilicity but reduces oxidative stability .

Steric and Solubility Profiles: Bulky substituents like the propenyl group in 3-methyl-6-(methylamino)-1-(2-propenyl)-2,4(1H,3H)-pyrimidinedione reduce solubility in polar solvents. The selanyl group, while smaller than propenyl, may still impart lipophilicity compared to oxygen-based analogs .

However, selenium’s toxicity could limit biomedical applications compared to nitrogen-based analogs .

Thermodynamic Stability: Conjugated systems like the dimeric 2-amino-4-oxo-1H-pyrimidin-6-yl dimer stabilize via resonance and H-bonding. The selanyl group’s weaker electronegativity may disrupt such stabilization, favoring alternative aggregation modes .

Research Findings and Limitations

- Synthetic Challenges: Selenium incorporation often requires specialized reagents (e.g., selenoureas), posing higher synthetic complexity compared to amino or hydrazinyl derivatives .

- Data Gaps : Direct experimental data on this compound’s spectral properties (e.g., NMR, IR) and thermodynamic parameters are absent in available literature. Current insights rely on extrapolation from analogs.

- Safety Considerations : Selenium-containing compounds generally require stringent handling due to toxicity risks, unlike the hydrazinyl derivative’s moderate hazards .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-selanyl-1H-pyrimidin-6-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where selenol (HSe⁻) displaces a leaving group (e.g., halide) on a pyrimidinone precursor. Optimization involves controlling temperature (60–80°C), using anhydrous solvents (e.g., DMF or THF), and catalytic bases like triethylamine to enhance selenol reactivity. Purity is improved via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Confirm the structure via:

- NMR : - and -NMR to identify the selanyl group (δ ~250 ppm for -NMR) and pyrimidinone backbone.

- X-ray crystallography : Single-crystal analysis (e.g., R-factor ≤ 0.035) resolves bond lengths (C–Se ~1.90 Å) and confirms tautomeric forms .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₅H₅N₂OSe) .

Advanced Research Questions

Q. What strategies resolve discrepancies in -NMR data for this compound derivatives under varying pH conditions?

- Methodological Answer : Tautomerism between 1H and 3H pyrimidinone forms can cause signal splitting. Use deuterated buffers (e.g., D₂O/NaOD or CDCl₃) to stabilize specific tautomers. Dynamic NMR experiments (variable-temperature -NMR) at 298–343 K quantify exchange rates and identify dominant tautomers .

Q. How does the selanyl group influence the compound’s reactivity in cross-coupling reactions compared to thiol or hydroxyl analogs?

- Methodological Answer : The selanyl group enhances nucleophilicity due to lower electronegativity (Se: 2.55 vs. S: 2.58), enabling efficient Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, its redox sensitivity requires inert atmospheres (Ar/N₂) and chelating ligands (e.g., PPh₃) to suppress oxidative side reactions .

Q. What analytical techniques are critical for assessing the hydrolytic stability of this compound in aqueous buffers?

- Methodological Answer : Monitor degradation via:

- HPLC-UV/Vis : C18 reverse-phase columns (ACN/H₂O mobile phase) to track hydrolytic byproducts (e.g., pyrimidinone and selenoxide).

- TGA/DSC : Thermal stability analysis (heating rate: 10°C/min) reveals decomposition points (>200°C indicates robustness).

- pH-rate profiling : Pseudo-first-order kinetics in buffers (pH 2–12) identify stability thresholds (e.g., t₁/₂ > 24 hrs at pH 7) .

Q. How can researchers mitigate cytotoxicity concerns when evaluating this compound’s antimicrobial activity?

- Methodological Answer : Use prokaryotic-eukaryotic selectivity assays:

- Microdilution assays : Compare MIC (minimum inhibitory concentration) against E. coli (prokaryote) vs. IC₅₀ in human cell lines (e.g., HEK293).

- ROS scavenging tests : Pre-treat cells with NAC (N-acetylcysteine) to determine if toxicity is selenium-dependent.

- Metabolomic profiling : LC-MS/MS to track selenocompound metabolism and identify non-toxic derivatives .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Discrepancies arise from solvent purity (e.g., residual water in DMSO reduces solubility). Standardize protocols:

- Sonication-assisted dissolution : 30 min sonication at 40°C in rigorously dried DMF.

- Karl Fischer titration : Ensure solvent water content <0.01%.

- UV-Vis calibration : Quantify saturation concentration via absorbance at λₘₐₓ ~270 nm .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.